(3E)-1-(3,4-dichlorophenyl)-3-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E)-1-(3,4-dichlorophenyl)-3-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one is a complex organic compound characterized by its unique structure, which includes dichlorophenyl, furan, and pyrrolone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-1-(3,4-dichlorophenyl)-3-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dichlorobenzaldehyde with furan-2-carbaldehyde in the presence of a base to form the intermediate compound. This intermediate is then reacted with phenylhydrazine under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(3E)-1-(3,4-dichlorophenyl)-3-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide in ethanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, (3E)-1-(3,4-dichlorophenyl)-3-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, the compound’s potential therapeutic effects are explored. Its ability to interact with biological targets could lead to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (3E)-1-(3,4-dichlorophenyl)-3-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. It may inhibit enzymes or receptors involved in critical biological pathways, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with similar reactivity.
Disilane-bridged compounds: Organosilicon compounds with unique electronic properties.
Uniqueness
What sets (3E)-1-(3,4-dichlorophenyl)-3-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one apart is its combination of dichlorophenyl, furan, and pyrrolone moieties, which confer unique chemical and biological properties. This makes it a versatile compound for various scientific and industrial applications.
Properties
Molecular Formula |
C27H15Cl4NO2 |
---|---|
Molecular Weight |
527.2 g/mol |
IUPAC Name |
(3E)-1-(3,4-dichlorophenyl)-3-[[5-(3,4-dichlorophenyl)furan-2-yl]methylidene]-5-phenylpyrrol-2-one |
InChI |
InChI=1S/C27H15Cl4NO2/c28-21-9-6-17(13-23(21)30)26-11-8-20(34-26)12-18-14-25(16-4-2-1-3-5-16)32(27(18)33)19-7-10-22(29)24(31)15-19/h1-15H/b18-12+ |
InChI Key |
NQPAUEDUJDDKLR-LDADJPATSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C/C(=C\C3=CC=C(O3)C4=CC(=C(C=C4)Cl)Cl)/C(=O)N2C5=CC(=C(C=C5)Cl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC3=CC=C(O3)C4=CC(=C(C=C4)Cl)Cl)C(=O)N2C5=CC(=C(C=C5)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.